2-(1,3-benzoxazol-2-ylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide
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Description
The compound is a complex organic molecule that includes a benzoxazole ring and a tetrahydropyrazolo ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds have been synthesized from intermediate chalcones . The synthesized compounds were characterized by FT-IR, 1 H-NMR, Mass spectroscopy and bases of elemental analysis .Scientific Research Applications
Heterocyclic Compound Synthesis and Insecticidal Activity
Research by Fadda et al. (2017) utilized a precursor related to the compound of interest for synthesizing various heterocycles, including pyrrole, pyridine, and benzimidazole derivatives. These compounds were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, indicating their potential in developing new insecticides Fadda et al., 2017.
Antimicrobial Activity and Quantum Calculations
Fahim and Ismael (2019) studied the reactivity of derivatives towards nitrogen-based nucleophiles, leading to compounds with good antimicrobial activity. Computational calculations provided insights into the correlation between experimental and theoretical data, aiding in the prediction of new compounds with antimicrobial properties Fahim & Ismael, 2019.
Antitumor Activity of Novel Derivatives
Albratty et al. (2017) synthesized new thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, showing promising antitumor activity against different cell lines. This research highlights the potential of such compounds in developing new anticancer drugs Albratty et al., 2017.
ACAT-1 Inhibitor Development
Shibuya et al. (2018) discovered a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1), showing significant selectivity and improved oral absorption. This compound, identified as an aqueous-soluble inhibitor, has potential therapeutic applications in diseases involving ACAT-1 overexpression Shibuya et al., 2018.
Metabolic Stability Improvements
Stec et al. (2011) explored modifications to enhance the metabolic stability of PI3Kα and mTOR inhibitors. By examining various heterocyclic analogues, they aimed to reduce metabolic deacetylation, crucial for developing more stable therapeutic agents Stec et al., 2011.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-15(18-11-6-8-20-12(9-11)5-7-17-20)10-23-16-19-13-3-1-2-4-14(13)22-16/h1-5,7,11H,6,8-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDULNAHQHNFST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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